molecular formula C14H17N3O B6455757 (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide CAS No. 2549133-34-6

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B6455757
CAS No.: 2549133-34-6
M. Wt: 243.30 g/mol
InChI Key: JCSNCXWNVBHJOA-ZRDIBKRKSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with dimethylamine and malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the cyano and amide groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(dimethylamino)-N-(4-methylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-(dimethylamino)-N-(4-isopropylphenyl)prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-11-5-7-13(8-6-11)16-14(18)12(9-15)10-17(2)3/h5-8,10H,4H2,1-3H3,(H,16,18)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSNCXWNVBHJOA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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